

Physicochemical Properties of Thalidomide-NH-PEG1-NH2 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Thalidomide-NH-PEG1-NH2
hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Thalidomide-NH-PEG1-NH2 hydrochloride**. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Understanding its fundamental characteristics is crucial for its effective application in research and drug development.

Core Physicochemical Data

The following table summarizes the available quantitative data for **Thalidomide-NH-PEG1-NH2 hydrochloride**. It is important to note that specific experimental values for properties such as melting point and precise solubility in various solvents are not widely published and typically require laboratory determination.

Property	Value	Source(s)
Chemical Name	4-[(2-(2-Aminoethoxy)ethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride	[1][2]
Molecular Formula	C ₁₇ H ₂₁ ClN ₄ O ₅	[1][2]
Molecular Weight	396.8 g/mol	[1]
Appearance	Solid	[3]
Solubility	Soluble in DMSO	[3]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.	[3][4]
Stability	Stable for at least 2 years when stored at -20°C.	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination

This protocol follows the capillary method, a standard procedure for determining the melting range of a crystalline solid.[5][6][7][8][9]

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Thermometer calibrated to a recognized standard.

- Thin-walled capillary tubes (closed at one end).
- Mortar and pestle for sample grinding.

Procedure:

- **Sample Preparation:** Ensure the **Thalidomide-NH-PEG1-NH2 hydrochloride** sample is completely dry and in a fine powder form. If necessary, gently grind the sample to a uniform consistency.
- **Capillary Loading:** Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the closed end on a hard surface.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Heating:** Heat the sample at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting point. For the final determination, the heating rate should be slow (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
- **Observation:** Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the entire sample has turned into a liquid (completion). The range between these two temperatures is the melting range.
- **Replicate Analysis:** Perform the determination in triplicate to ensure accuracy and report the average melting range.

Solubility Determination

This protocol provides a stepwise method to assess the solubility of **Thalidomide-NH-PEG1-NH2 hydrochloride** in various solvents.^{[10][11][12][13]}

Materials:

- **Thalidomide-NH-PEG1-NH2 hydrochloride** sample.

- A selection of solvents (e.g., water, ethanol, DMSO, PBS).
- Vortex mixer.
- Analytical balance.
- Volumetric flasks and pipettes.

Procedure:

- Initial Solvent Screening (Qualitative):
 - Add approximately 1-2 mg of the compound to 1 mL of each test solvent in separate vials.
 - Vortex each vial vigorously for 30 seconds.
 - Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
- Quantitative Solubility Determination (Shake-Flask Method):
 - Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the desired solvent in a sealed container.
 - Agitate the container at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
 - Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
 - Calculate the solubility in mg/mL or mmol/L.

Stability Assessment

This protocol outlines a stress testing approach to evaluate the intrinsic stability of **Thalidomide-NH-PEG1-NH2 hydrochloride** under various conditions.^{[14][15][16]}

Conditions for Stress Testing:

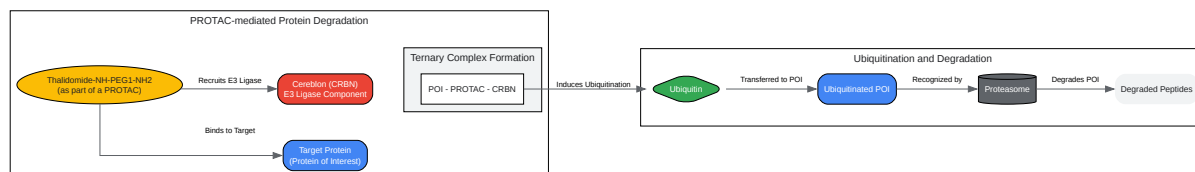
- **Thermal Stability:** Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
- **Humidity:** Store the solid compound at a high relative humidity (e.g., 75% RH or greater) at a controlled temperature.
- **Photostability:** Expose the compound (both solid and in solution) to light sources as specified in ICH Q1B guidelines.
- **pH Stability (in solution):** Prepare solutions of the compound in buffers across a range of pH values (e.g., pH 2, 7, 9) and store them at a controlled temperature.
- **Oxidative Stability:** Expose a solution of the compound to an oxidizing agent (e.g., hydrogen peroxide).

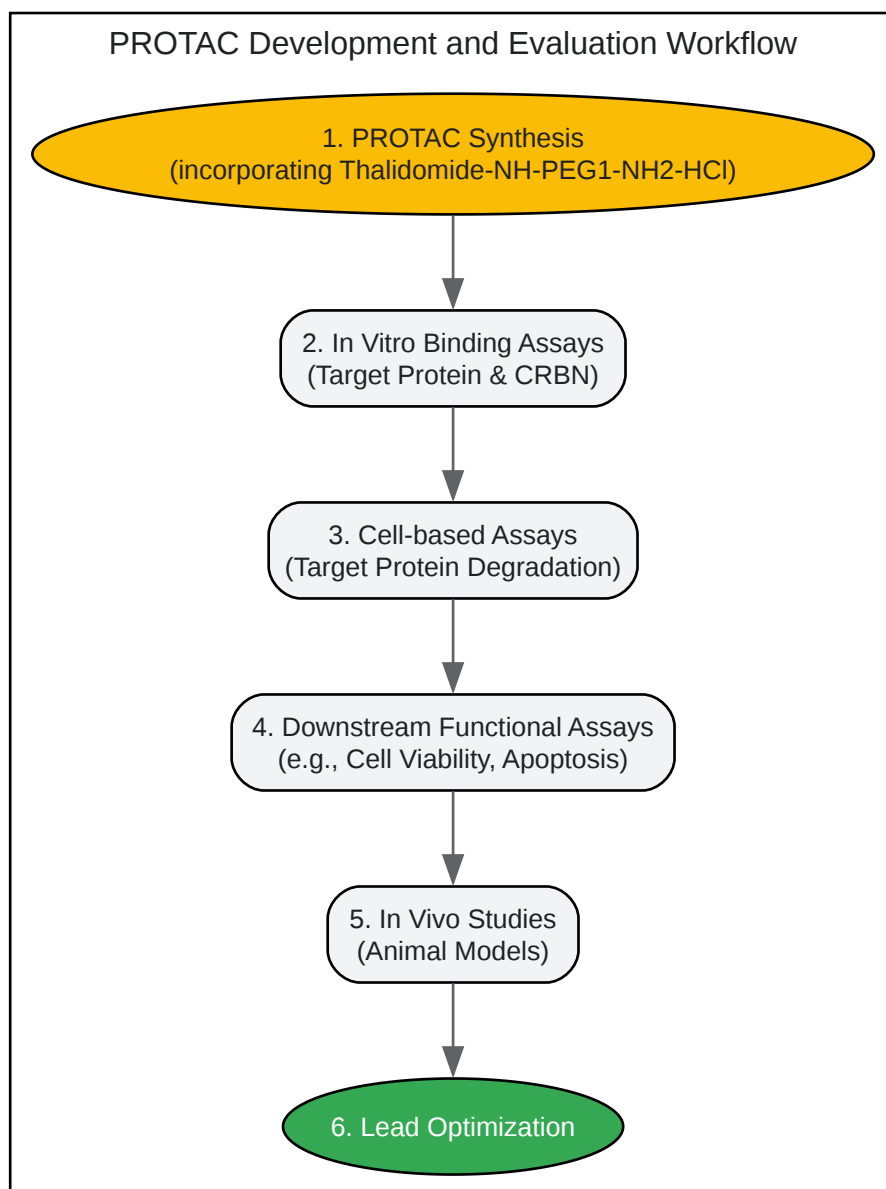
Procedure:

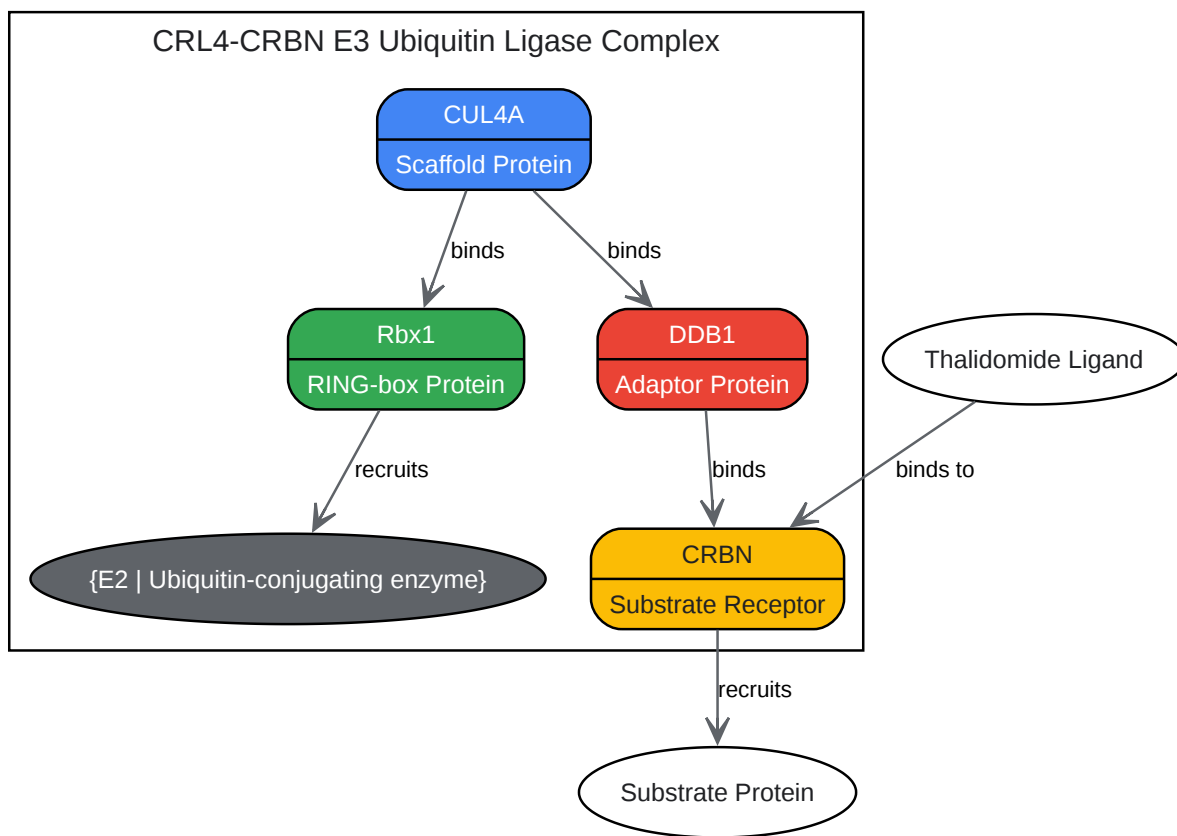
- Prepare samples of **Thalidomide-NH-PEG1-NH2 hydrochloride** under each of the stress conditions.
- At specified time points, withdraw samples.
- Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and detect any degradation products.
- Calculate the percentage of degradation and identify the major degradation products if possible.

Visualizations

The following diagrams illustrate key concepts related to the function and application of **Thalidomide-NH-PEG1-NH2 hydrochloride**.







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